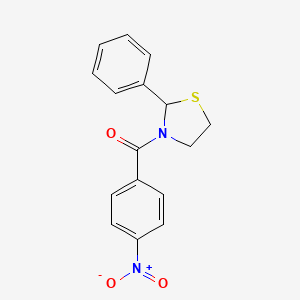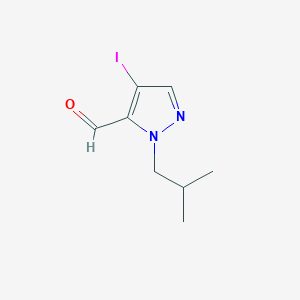
(4-Nitrophenyl)(2-phenylthiazolidin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Nitrophenyl)(2-phenylthiazolidin-3-yl)methanone, also known as NPTM, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the thiazolidinone family, which is known for its diverse biological activities. NPTM has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied. In
Scientific Research Applications
(4-Nitrophenyl)(2-phenylthiazolidin-3-yl)methanone has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, (4-Nitrophenyl)(2-phenylthiazolidin-3-yl)methanone has been found to exhibit significant anti-inflammatory, anti-tumor, and anti-microbial activities. It has also been studied for its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and diabetes. In drug discovery, (4-Nitrophenyl)(2-phenylthiazolidin-3-yl)methanone has been used as a lead compound to design and develop new drugs with improved efficacy and fewer side effects. In material science, (4-Nitrophenyl)(2-phenylthiazolidin-3-yl)methanone has been used as a building block for the synthesis of novel materials with unique properties.
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . Thiazolidinones, another structural component of the compound, are also known to demonstrate promising biological effects .
Mode of Action
For instance, indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, and anticancer activities .
Biochemical Pathways
It’s worth noting that similar compounds, such as indole derivatives, have been found to affect a variety of biochemical pathways, leading to diverse biological activities .
Pharmacokinetics
In silico calculations of adme properties of similar compounds suggest that they could potentially be active oral agents .
Result of Action
Similar compounds have been reported to exhibit considerable biological activities, such as anticonvulsant activity .
Advantages and Limitations for Lab Experiments
One of the main advantages of (4-Nitrophenyl)(2-phenylthiazolidin-3-yl)methanone is its diverse biological activities, which make it a promising lead compound for drug discovery. It is also relatively easy to synthesize and purify, making it readily available for research purposes. However, one of the limitations of (4-Nitrophenyl)(2-phenylthiazolidin-3-yl)methanone is its potential toxicity, which may limit its use in clinical settings. It is also important to note that the biological activities of (4-Nitrophenyl)(2-phenylthiazolidin-3-yl)methanone may vary depending on the experimental conditions and the cell types used.
Future Directions
There are several future directions for the research on (4-Nitrophenyl)(2-phenylthiazolidin-3-yl)methanone. One of the areas of interest is the development of new analogs with improved efficacy and reduced toxicity. Another area of interest is the elucidation of the mechanism of action of (4-Nitrophenyl)(2-phenylthiazolidin-3-yl)methanone and its potential targets. Further studies are also needed to evaluate the safety and efficacy of (4-Nitrophenyl)(2-phenylthiazolidin-3-yl)methanone in animal models and clinical trials. Finally, the potential applications of (4-Nitrophenyl)(2-phenylthiazolidin-3-yl)methanone in material science and nanotechnology should also be explored.
Conclusion:
In conclusion, (4-Nitrophenyl)(2-phenylthiazolidin-3-yl)methanone is a synthetic compound with diverse biological activities and potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions have been extensively studied. Further research is needed to fully understand the potential of (4-Nitrophenyl)(2-phenylthiazolidin-3-yl)methanone and its analogs as therapeutic agents and building blocks for novel materials.
Synthesis Methods
(4-Nitrophenyl)(2-phenylthiazolidin-3-yl)methanone can be synthesized using various methods, including the condensation reaction of 2-phenylthiazolidin-4-one and 4-nitrobenzaldehyde in the presence of a base such as sodium hydroxide. The resulting product is then purified using column chromatography. Another method involves the reaction of 2-phenylthiazolidin-4-one with 4-nitrobenzoyl chloride in the presence of triethylamine. The product is then purified using recrystallization.
properties
IUPAC Name |
(4-nitrophenyl)-(2-phenyl-1,3-thiazolidin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c19-15(12-6-8-14(9-7-12)18(20)21)17-10-11-22-16(17)13-4-2-1-3-5-13/h1-9,16H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPOOLPNNTLALBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1C(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Nitrophenyl)(2-phenylthiazolidin-3-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-({[(4-fluorobenzoyl)oxy]imino}methyl)-1-methyl-2-morpholino-1H-indole](/img/structure/B2946146.png)
![Lithium 3-(2,2,2-trifluoroethyl)-3H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B2946147.png)

![4-{4,6-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2-pyridinyl}morpholine](/img/structure/B2946149.png)
![N-benzyl-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2946151.png)

![5-chloro-2-methyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2946154.png)



![(Z)-ethyl 2-(5,7-dimethyl-2-((5-nitrothiophene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2946160.png)
![(E)-2-chloro-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2946162.png)